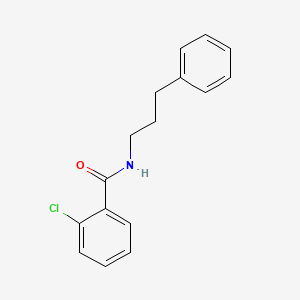
2-(diethylamino)ethyl 9-hydroxy-9H-fluorene-4-carboxylate hydrochloride
Übersicht
Beschreibung
2-(diethylamino)ethyl 9-hydroxy-9H-fluorene-4-carboxylate hydrochloride is a chemical compound that is widely used in scientific research. It is a fluorescent dye that is commonly used as a tracer in biological and medical studies. The compound is also known as DiOC2(3) and has a molecular weight of 536.06 g/mol.
Wirkmechanismus
The mechanism of action of 2-(diethylamino)ethyl 9-hydroxy-9H-fluorene-4-carboxylate hydrochloride involves the binding of the compound to the cell membrane. The compound is taken up by the cell membrane and accumulates in the cytoplasm. The compound is then transported to the mitochondria, where it binds to the mitochondrial membrane. The binding of the compound to the mitochondrial membrane results in the depolarization of the membrane potential, which leads to the release of cytochrome c and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(diethylamino)ethyl 9-hydroxy-9H-fluorene-4-carboxylate hydrochloride include the induction of apoptosis, the inhibition of cell proliferation, and the disruption of mitochondrial function. The compound has also been shown to have anti-tumor effects in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(diethylamino)ethyl 9-hydroxy-9H-fluorene-4-carboxylate hydrochloride in lab experiments include its high sensitivity and specificity for detecting changes in mitochondrial function and cell viability. The compound is also relatively easy to use and is widely available. However, the limitations of using the compound include its potential toxicity to cells and the need for specialized equipment to detect its fluorescence.
Zukünftige Richtungen
There are several future directions for research involving 2-(diethylamino)ethyl 9-hydroxy-9H-fluorene-4-carboxylate hydrochloride. One direction is to investigate the potential use of the compound as a diagnostic tool for detecting mitochondrial dysfunction in various diseases. Another direction is to study the effects of the compound on different cell types and to investigate its potential use as a therapeutic agent for various diseases. Additionally, further research is needed to optimize the use of the compound in lab experiments and to develop new methods for detecting its fluorescence.
Wissenschaftliche Forschungsanwendungen
The chemical compound 2-(diethylamino)ethyl 9-hydroxy-9H-fluorene-4-carboxylate hydrochloride has various applications in scientific research. It is commonly used as a fluorescent probe to study the properties of biological membranes. The compound is also used to study the mechanism of action of various drugs and to investigate the effects of environmental toxins on cells.
Eigenschaften
IUPAC Name |
2-(diethylamino)ethyl 9-hydroxy-9H-fluorene-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3.ClH/c1-3-21(4-2)12-13-24-20(23)17-11-7-10-16-18(17)14-8-5-6-9-15(14)19(16)22;/h5-11,19,22H,3-4,12-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBYSSYFNIXBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Hydroxy-9H-fluorene-4-carboxylic acid 2-diethylamino-ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[3-(4-methoxy-3,5-dimethylbenzoyl)-1-piperidinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4651261.png)
![3-({[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4651280.png)
![N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4651289.png)
![N-(2,6-diethylphenyl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B4651295.png)
![methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}benzoate](/img/structure/B4651298.png)



![N-(sec-butyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4651324.png)
![N-(2-{[2-(benzylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4651343.png)
![4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4651355.png)


